methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Description
Methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C26H33N3O5S2 and its molecular weight is 531.69. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Potential Applications
- Synthesis of Related Compounds : A study by Moloney (2001) focused on synthesizing molecules similar to the compound , targeting potential anti-inflammatory agents.
- Development of Novel Derivatives : Research by Bakhite et al. (2005) explored the synthesis of new pyrido and thieno derivatives, demonstrating the compound's role in creating new chemical structures.
- Catalytic Synthesis : Zhu et al. (2003) described a phosphine-catalyzed synthesis method that could be applicable to similar compounds for creating highly functionalized tetrahydropyridines (Zhu et al., 2003).
- Structural Modification for Enhanced Properties : Ukrainets et al. (2015) discussed the modification of similar molecules for optimizing biological properties (Ukrainets et al., 2015).
- Heterocyclic Synthesis : El-Kashef et al. (2010) worked on synthesizing new pyrido thieno compounds, highlighting the flexibility of the compound's framework in creating diverse heterocycles (El-Kashef et al., 2010).
Biological and Pharmacological Research
- Anticholinesterase Activity : Pietsch et al. (2007) studied tetrahydropyrido-anellated thiophene derivatives for their anticholinesterase activity, which can be relevant for compounds with similar structures (Pietsch et al., 2007).
- Antimicrobial Activity : Zhuravel et al. (2005) synthesized compounds with a structure similar to the compound and evaluated their antibacterial and antifungal activities (Zhuravel et al., 2005).
- Potential as Mycobacterium tuberculosis Inhibitors : Samala et al. (2014) developed tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives, highlighting the therapeutic potential of similar compounds against tuberculosis (Samala et al., 2014).
Properties
IUPAC Name |
methyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O5S2/c1-8-14-29(15-9-2)36(32,33)18-12-10-17(11-13-18)22(30)27-23-20(24(31)34-7)19-16-25(3,4)28-26(5,6)21(19)35-23/h8-13,28H,1-2,14-16H2,3-7H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNLYBMVFTUQNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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